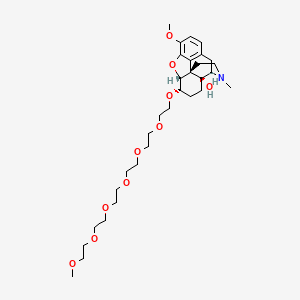
Loxicodegol
説明
ロキシコデゴールは、NKTR-181としても知られており、Nektar Therapeuticsによって開発された実験的オピオイド鎮痛剤です。従来のオピオイドと比較して、乱用の可能性が低い慢性疼痛の治療を目的として設計されています。 このユニークな特徴は、脳への侵入速度が遅いことに起因しており、鎮静や呼吸抑制などの中枢神経系を介した副作用のリスクを軽減します .
特性
Key on ui mechanism of action |
Loxicodegol is a full agonist at the μ-opioid receptor. It also displays selectivity towards this subtype with an affinity of 237 nM compared to 4150 nM and >100000 nM for the δ- and κ-opioid receptors. The μ-opioid receptor is activated with an EC₅₀ of 12.5 μM. Activation of this receptor produces an inhibitory effect on neurotransmission through Gi/Go coupling. Opioid medications like Loxicodegol inhibit voltage gated Ca²⁺ channel opening presynaptically on C fibres and activate inward-rectifying K⁺ channels post-synaptically on 2nd order neurons, leading to hyperpolarization. Together, these prevent the nociceptive signal from traveling up the spinal cord to the brain. In the brain, opioids work through a mechanism of inhibition of inhibition to allow regulatory neurons to suppress nociception. |
|---|---|
CAS番号 |
1211231-76-3 |
分子式 |
C31H49NO10 |
分子量 |
595.7 g/mol |
IUPAC名 |
(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol |
InChI |
InChI=1S/C31H49NO10/c1-32-9-8-30-27-23-4-5-24(35-3)28(27)42-29(30)25(6-7-31(30,33)26(32)22-23)41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-34-2/h4-5,25-26,29,33H,6-22H2,1-3H3/t25-,26+,29-,30-,31+/m0/s1 |
InChIキー |
RQHILGKAOIGUHU-XPLSERNMSA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)OCCOCCOCCOCCOCCOCCOC |
正規SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)OCCOCCOCCOCCOCCOCCOC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Loxicodegol |
製品の起源 |
United States |
準備方法
ロキシコデゴールの合成は、モルヒナン誘導体であるそのコア構造の形成から始まる、複数のステップを伴います工業的な製造方法は、制御された反応条件と精製プロセスを通じて、化合物の収率と純度を最適化することに重点を置いています .
化学反応の分析
科学研究への応用
ロキシコデゴールは、以下を含むいくつかの科学研究への応用があります。
化学: オピオイド鎮痛剤の合成と修飾を研究するためのモデル化合物として役立ちます。
生物学: 研究者は、オピオイド受容体とリガンドの相互作用を調査するためにロキシコデゴールを使用し、受容体結合と活性化に関する洞察を提供しています。
医学: 主な用途は、慢性疼痛、特に腰痛の治療であり、従来のオピオイドと比較して、乱用と副作用のリスクが軽減されています。
科学的研究の応用
Loxicodegol has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and modification of opioid analgesics.
Biology: Researchers use this compound to investigate the interactions between opioid receptors and ligands, providing insights into receptor binding and activation.
Medicine: Its primary application is in the treatment of chronic pain, particularly lower back pain, with a reduced risk of abuse and adverse effects compared to traditional opioids.
Industry: This compound’s unique properties make it a valuable candidate for developing safer pain management therapies
作用機序
類似の化合物との比較
ロキシコデゴールは、オキシコドンやモルヒネなどの他のオピオイド鎮痛剤と比較されます。これらの従来のオピオイドとは異なり、ロキシコデゴールは作用発現が遅く、乱用の可能性が低いです。これは、副作用の少ない疼痛管理のためのユニークで有望な候補となります。類似の化合物には以下が含まれます。
オキシコドン: 乱用と副作用の可能性が高い、広く使用されているオピオイド鎮痛剤。
ロキシコデゴールの遅い脳への侵入と中枢神経系への影響の軽減などのユニークな特性は、これらの従来のオピオイドとは異なり、慢性疼痛管理のためのより安全な代替手段となっています。
類似化合物との比較
Loxicodegol is compared to other opioid analgesics such as oxycodone and morphine. Unlike these traditional opioids, this compound has a slower onset of action and a lower potential for abuse. This makes it a unique and promising candidate for pain management with fewer side effects. Similar compounds include:
Oxycodone: A widely used opioid analgesic with a higher potential for abuse and adverse effects.
Morphine: Another common opioid analgesic with a rapid onset of action and significant risk of abuse and respiratory depression
This compound’s unique properties, such as its slow brain entry and reduced central nervous system effects, set it apart from these traditional opioids, making it a safer alternative for chronic pain management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


